molecular formula C10H11NO B2504789 4-Hydroxy-3-isopropylbenzonitrile CAS No. 46057-54-9

4-Hydroxy-3-isopropylbenzonitrile

Cat. No.: B2504789
CAS No.: 46057-54-9
M. Wt: 161.204
InChI Key: RHYWJKNWORGPOY-UHFFFAOYSA-N
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Description

4-Hydroxy-3-isopropylbenzonitrile is an organic compound with the molecular formula C10H11NO It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group and an isopropyl group attached to the benzene ring

Scientific Research Applications

4-Hydroxy-3-isopropylbenzonitrile has several applications in scientific research:

Safety and Hazards

While specific safety data for 4-Hydroxy-3-isopropylbenzonitrile is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for 4-Hydroxy-3-isopropylbenzonitrile could involve its use in research and development, scale-up manufacturing, custom synthesis, and as a component in pre-packaged inventories . It could also be used in the synthesis of new materials and the establishment of structure–function relationships .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-isopropylbenzonitrile typically involves the nitration of 4-hydroxy-3-isopropylbenzaldehyde followed by reduction. One common method is the reaction of 4-hydroxy-3-isopropylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime, which is then dehydrated to yield the nitrile.

Industrial Production Methods: In an industrial setting, the synthesis may involve the use of green chemistry principles, such as the use of ionic liquids as solvents and catalysts to minimize environmental impact. For example, the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as a catalyst and co-solvent can simplify the separation process and improve yield .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-isopropylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: 4-Hydroxy-3-isopropylbenzoic acid.

    Reduction: 4-Hydroxy-3-isopropylbenzylamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-isopropylbenzonitrile involves its interaction with various molecular targets. For instance, the nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

    4-Hydroxybenzonitrile: Lacks the isopropyl group, making it less hydrophobic.

    3-Isopropylbenzonitrile: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.

    4-Hydroxy-3-methoxybenzonitrile: Contains a methoxy group instead of an isopropyl group, altering its electronic properties.

Uniqueness: 4-Hydroxy-3-isopropylbenzonitrile is unique due to the combination of the hydroxyl and isopropyl groups, which confer distinct physical and chemical properties. This combination enhances its solubility in organic solvents and its reactivity in various chemical reactions .

Properties

IUPAC Name

4-hydroxy-3-propan-2-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-5,7,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYWJKNWORGPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Bromo-2-isopropyl-phenol (500 mg, 2.3 mmol), Zn(CN)2 (270 mg, 2.3 mmol) and tetrakis(triphenylphosophine)palladium (237 mg) were mixed in DMF (1 mL) in a microwave reaction tube. It was reacted under microwave condition at 180° C. for 20 minutes. The mixture was filted and purified by by silica gel chromatography (40% -60% EtOAc/Hexane) to provide the title compound (220 mg, 60%). MS (DCI) m/z 162 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphosophine)palladium
Quantity
237 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
270 mg
Type
catalyst
Reaction Step One
Yield
60%

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